Vilazodone hydrochloride is a dual-acting serotonergic agent classified as a serotonin reuptake inhibitor (SRI) and a 5-HT1A receptor partial agonist. [] It belongs to the benzofurans chemical class. [] In scientific research, Vilazodone serves as a valuable tool for investigating the complexities of the serotonergic system, particularly its role in mood regulation, anxiety, and related neurological processes. []
Vilazodone hydrochloride, with the chemical formula C26H27N5O2.HCl, features a benzofuran core structure. Attached to this core are a piperazine ring substituted with a butyl chain ending in a 5-cyanoindole moiety, and a carboxamide group. This specific arrangement of functional groups is crucial for its interactions with biological targets, particularly the serotonin transporter and the 5-HT1A receptor. [, ]
Optimizing Treatment Strategies: Exploring personalized medicine approaches by identifying genetic biomarkers that predict treatment response and side effects to Vilazodone. [, ]
Investigating Long-Term Effects: Conducting studies to assess the long-term efficacy, safety, and tolerability of Vilazodone in treating depression and anxiety disorders. []
Developing Novel Formulations: Researching new Vilazodone formulations with enhanced pharmacokinetic properties to potentially improve treatment outcomes. []
Uncovering Molecular Mechanisms: Delving deeper into the molecular mechanisms underlying Vilazodone's dual action on SERT and 5-HT1A receptors using computational modeling and structural biology techniques. []
Exploring New Therapeutic Applications: Investigating the potential therapeutic benefits of Vilazodone in other psychiatric and neurological disorders beyond depression and anxiety. []
The synthesis of vilazodone has been explored through various methods, with notable approaches including:
Vilazodone undergoes several chemical reactions during its synthesis, including:
These reactions are critical for constructing the complex structure of vilazodone while ensuring high yields and purity.
Vilazodone's mechanism involves two primary actions:
Studies indicate that these combined actions may contribute to improved efficacy in treating major depressive disorder compared to traditional selective serotonin reuptake inhibitors .
Vilazodone exhibits several notable physical and chemical properties:
These properties are significant for formulation development and influence how vilazodone is administered in clinical settings.
Vilazodone is primarily indicated for:
Recent studies have also explored its potential applications in combination therapies, particularly in developing vilazodone-tacrine hybrids aimed at treating depression accompanied by cognitive impairments . These hybrids leverage vilazodone's serotonergic activity alongside cholinesterase inhibition, targeting multiple pathways involved in mood regulation and cognitive function.
Vilazodone synthesis employs convergent routes integrating benzofuran and indole moieties. The primary pathway (Patent CN103159749A) initiates with 5-nitrosalicylaldehyde, reacting with ethyl bromoacetate under potassium carbonate catalysis to form ethyl 5-nitrobenzofuran-2-carboxylate. Hydrolysis yields 5-nitrobenzofuran-2-carboxylic acid, followed by amidation with isobutyl chloroformate/aqueous ammonia to generate 5-nitrobenzofuran-2-carboxamide. Critical reduction using sodium hydrosulfite (vat powder) produces 5-aminobenzofuran-2-carboxamide—a novel intermediate first disclosed in this route [1]. Cyclization with bis(2-chloroethyl)amine under alkaline conditions forms 5-(piperazin-1-yl)benzofuran-2-carboxamide, which couples with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile to yield vilazodone [1] [8].
An alternative approach (ScienceDirect) uses 5-cyanoindole in Friedel-Crafts acylation with 4-chlorobutyryl chloride, catalyzed by isobutyl-AlCl₂. Selective deoxygenation of the ketone intermediate with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) furnishes 3-(4-chlorobutyl)-1H-indole-5-carbonitrile [2]. Parallel synthesis of the benzofuran segment starts from ethyl 5-nitrobenzofuran-2-carboxylate, reduced to the amine via Pd/C hydrogenation, then cyclized with bis(2-chloroethyl)ammonium chloride [2].
Table 1: Key Intermediates in Vilazodone Synthesis
Intermediate | Role | Synthetic Step |
---|---|---|
5-Nitrobenzofuran-2-carboxamide | Benzofuran precursor | Amidation of carboxylic acid |
5-Aminobenzofuran-2-carboxamide | Cyclization precursor | Nitro reduction |
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile | Indole alkylating agent | Friedel-Crafts acylation/deoxygenation |
5-(Piperazin-1-yl)benzofuran-2-carboxamide | Coupling component | Cyclization with bis(2-chloroethyl)amine |
Nitro Reduction Catalysis: Conventional hydrogenation (Pd/C or Raney Ni) risks over-reduction of sensitive groups. Sodium hydrosulfite (Na₂S₂O₄) enables chemoselective reduction of 5-nitrobenzofuran-2-carboxamide in aqueous ethanol at ambient conditions, preserving the carboxamide functionality with >90% yield [1] [7]. For indole intermediates, catalytic transfer hydrogenation with ammonium formate/Pd-C avoids high-pressure equipment [8].
Friedel-Crafts Acylation: Lewis acids like AlCl₃ or BF₃ catalyze 4-chlorobutyryl chloride coupling at the indole C3 position. However, selectivity challenges arise due to competing N-acylation. Optimized protocols use isobutyl-AlCl₂ complexes to suppress side reactions, achieving 85% regioselectivity for the target ketone [2] [8].
Cyclization Catalysis: Piperazine ring formation from 5-aminobenzofuran-2-carboxamide employs alkalis (K₂CO₃ or NaHCO₃) in butanol at 110°C. Microwave-assisted cyclization reduces reaction time from 24 hours to 2 hours while improving yields by 15–20% [7] [8].
Industrial-scale synthesis prioritizes cost, safety, and purity. Key refinements include:
Table 2: Catalytic Systems for Critical Vilazodone Synthesis Steps
Reaction | Catalyst/Reagent | Conditions | Yield | Selectivity |
---|---|---|---|---|
Nitro reduction | Na₂S₂O₄ | H₂O/EtOH, 25°C | 92–95% | >99% |
Friedel-Crafts acylation | iBu-AlCl₂ | CH₂Cl₂, 0°C to reflux | 85% | 8:1 (C3 vs. N1) |
Piperazine cyclization | K₂CO₃ (microwave) | n-BuOH, 150°C | 78% | N/A |
Final coupling | NaHCO₃/KI | DMF, 100°C | 90% | N/A |
Vilazodone’s patent coverage spans polymorphs, salts, and formulation technologies. Polymorph patents (e.g., US7834020, US8193195) protect Forms I–XV of vilazodone hydrochloride, with claims covering crystallization solvents (e.g., ethanol/acetone mixtures) and thermal profiles [5] [10]. Key derivative patents include:
Generic entry accelerated post-2023 due to patent expirations:
Table 3: Vilazodone Patent Milestones and Genericization
Patent Number | Focus | Expiration | Generic Impact |
---|---|---|---|
US5532241 | Piperazine derivatives | Sep 2014 | First generic entry trigger |
US7834020 | Polymorphs (Forms I–XV) | Jun/Dec 2022 | Enabled generic tablet formulations |
US8673921 | Crystalline optimization | Jun 2022 | Covered high-yield synthesis |
US8193195 | Stabilized hydrochloride salt | Dec 2022 | Delayed generic API production |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7